n-(Thiazol-5-ylmethyl)cyclopentanamine
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Overview
Description
n-(Thiazol-5-ylmethyl)cyclopentanamine: is a chemical compound that features a thiazole ring attached to a cyclopentanamine moiety The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(Thiazol-5-ylmethyl)cyclopentanamine typically involves the reaction of thiazole derivatives with cyclopentanamine under controlled conditions. One common method includes the use of thiazole-5-carboxaldehyde, which reacts with cyclopentanamine in the presence of a reducing agent to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up by using industrial reactors and continuous flow systems to ensure consistent quality and yield. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: n-(Thiazol-5-ylmethyl)cyclopentanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Various electrophiles or nucleophiles; reactions are conducted in polar or non-polar solvents depending on the nature of the substituents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazole derivatives
Substitution: Substituted thiazole derivatives
Scientific Research Applications
Chemistry: n-(Thiazol-5-ylmethyl)cyclopentanamine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for further investigation in the development of new therapeutic agents.
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical drugs. It may be explored for its activity against various diseases, including cancer, infections, and neurological disorders.
Industry: In industrial applications, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of n-(Thiazol-5-ylmethyl)cyclopentanamine involves its interaction with specific molecular targets within biological systems. The thiazole ring can engage in π-π interactions and hydrogen bonding with proteins and enzymes, potentially inhibiting their activity or altering their function. The compound may also modulate signaling pathways by binding to receptors or interfering with the synthesis of key biomolecules.
Comparison with Similar Compounds
Thiazole: A basic heterocyclic compound with a similar structure but lacking the cyclopentanamine moiety.
Cyclopentanamine: A simple amine with a cyclopentane ring, lacking the thiazole ring.
Thiazole-5-carboxaldehyde: A precursor in the synthesis of n-(Thiazol-5-ylmethyl)cyclopentanamine.
Uniqueness: this compound is unique due to the combination of the thiazole ring and cyclopentanamine moiety, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, distinguishing it from simpler thiazole or cyclopentanamine derivatives.
Properties
Molecular Formula |
C9H14N2S |
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Molecular Weight |
182.29 g/mol |
IUPAC Name |
N-(1,3-thiazol-5-ylmethyl)cyclopentanamine |
InChI |
InChI=1S/C9H14N2S/c1-2-4-8(3-1)11-6-9-5-10-7-12-9/h5,7-8,11H,1-4,6H2 |
InChI Key |
YSAOXKMHLHLENR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NCC2=CN=CS2 |
Origin of Product |
United States |
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